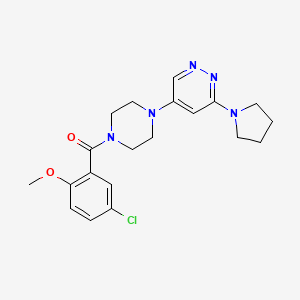
(5-氯-2-甲氧基苯基)(4-(6-(吡咯烷-1-基)哒嗪-4-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗氧化特性
含有类似吡咯烷基结构的络合物已证明具有以下特性:
催化和绿色化学
该化合物的甲酮部分在催化方面有应用:
髓过氧化物酶 (MPO) 活性的抑制
一种相关的化合物,N1-取代的-6-芳基硫脲,已证明具有以下特性:
化学合成和构效关系
了解立体异构体和取代基的空间取向对于设计具有不同生物学特征的候选药物至关重要。 吡咯烷环的立体异构性在药物开发中起着至关重要的作用 .
认证参考物质
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, the presence of a pyrrolidine ring can influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
生物活性
The compound (5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a chloro-substituted methoxyphenyl group, a piperazine ring, and a pyridazine moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research has indicated that compounds containing piperazine and pyridazine rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antibacterial activity of piperazine derivatives, several compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6 µM against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Bacterial Strain |
|---|---|---|
| Piperazine Derivative A | 10 | E. coli |
| Piperazine Derivative B | 6 | S. aureus |
| Target Compound (5-Chloro-2-methoxyphenyl...) | TBD | TBD |
2. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease. Piperazine derivatives have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's . Furthermore, compounds with similar structures have shown effectiveness in inhibiting urease, which is important for managing urinary tract infections.
3. Anticancer Properties
Piperazine and pyridazine derivatives have been investigated for their anticancer properties. A study highlighted that certain piperidinyl compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that the target compound may also possess similar properties .
Case Study: Anticancer Activity Evaluation
In vitro studies on related compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .
The biological activity of the target compound is likely mediated through several mechanisms:
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Modulation : The structural features may allow for competitive inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-28-18-5-4-15(21)12-17(18)20(27)26-10-8-24(9-11-26)16-13-19(23-22-14-16)25-6-2-3-7-25/h4-5,12-14H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJXOTPOTQPUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














